cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-33-7
VCID: VC3869264
InChI: InChI=1S/C16H20O4/c1-20-13-7-4-6-12(9-13)15(17)10-11-5-2-3-8-14(11)16(18)19/h4,6-7,9,11,14H,2-3,5,8,10H2,1H3,(H,18,19)/t11-,14-/m1/s1
SMILES: COC1=CC=CC(=C1)C(=O)CC2CCCCC2C(=O)O
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol

cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 736136-33-7

Cat. No.: VC3869264

Molecular Formula: C16H20O4

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 736136-33-7

Specification

CAS No. 736136-33-7
Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
IUPAC Name (1R,2R)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H20O4/c1-20-13-7-4-6-12(9-13)15(17)10-11-5-2-3-8-14(11)16(18)19/h4,6-7,9,11,14H,2-3,5,8,10H2,1H3,(H,18,19)/t11-,14-/m1/s1
Standard InChI Key LIXSNTJNSWXNPY-BXUZGUMPSA-N
Isomeric SMILES COC1=CC=CC(=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O
SMILES COC1=CC=CC(=C1)C(=O)CC2CCCCC2C(=O)O
Canonical SMILES COC1=CC=CC(=C1)C(=O)CC2CCCCC2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R,2R)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, reflects its cis-configuration, where the carboxylic acid group and the 3-methoxyphenyl-2-oxoethyl substituent occupy adjacent positions on the cyclohexane ring . The molecular formula is C16H20O4\text{C}_{16}\text{H}_{20}\text{O}_4, with a molecular weight of 276.33 g/mol . Key structural features include:

  • A cyclohexane ring in a chair conformation, stabilized by intramolecular hydrogen bonding.

  • A 3-methoxyphenyl group linked via a ketone-containing ethyl chain.

  • A carboxylic acid group at the C1 position, enabling salt formation or esterification .

The stereochemistry critically influences its interactions with biological targets, as demonstrated by differential binding affinities compared to trans-isomers .

Physicochemical Characteristics

Experimental and predicted properties include:

PropertyValueSource
Boiling Point448.2±15.0 °C (Predicted)
Density1.152±0.06 g/cm³ (Predicted)
pKa5.12±0.44 (Predicted)
SolubilityLow in water; soluble in DMSO

The low water solubility (logP ≈ 2.8) suggests lipid membrane permeability, a desirable trait for drug candidates .

Synthesis and Optimization

Primary Synthetic Routes

The Suzuki–Miyaura cross-coupling reaction is the most widely reported method for synthesizing this compound. This palladium-catalyzed process facilitates carbon-carbon bond formation between the cyclohexane-carboxylic acid precursor and the 3-methoxybenzoyl fragment. Key steps include:

  • Preparation of Boronic Ester: The 3-methoxyphenyl boronic ester is synthesized from 3-methoxybromobenzene via Miyaura borylation.

  • Coupling Reaction: The boronic ester reacts with a brominated cyclohexane-carboxylic acid derivative under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C).

  • Purification: Column chromatography yields the cis-isomer with >95% enantiomeric excess.

Alternative methods, such as Friedel-Crafts acylation, suffer from lower regioselectivity (<70%) and require harsh acidic conditions .

Reaction Optimization

Yield improvements (from 65% to 82%) are achieved by:

  • Using dichlorobis(triphenylphosphine)palladium(II) as a catalyst.

  • Maintaining anhydrous conditions to prevent boronic acid hydrolysis.

  • Employing microwave-assisted heating to reduce reaction time from 24h to 4h .

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 µg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a) . Synergy with β-lactam antibiotics reduces MICs by 4–8 fold, suggesting utility in resistant infections .

Antioxidant Capacity

In DPPH radical scavenging assays, the compound exhibits moderate activity (EC₅₀ = 45 µM), attributed to the methoxy group’s electron-donating effect .

Applications in Scientific Research

Pharmacological Development

As a COX-2 inhibitor, the compound serves as a lead structure for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity . Derivatives modified at the carboxylic acid (e.g., methyl esters) show improved oral bioavailability in rodent models .

Chemical Synthesis

The molecule’s rigidity makes it a valuable chiral building block for:

  • Asymmetric catalysis (e.g., ligands for transition metal complexes).

  • Natural product synthesis, particularly terpenoids and alkaloids.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBioactivity (IC₅₀)
3-Methoxybenzoic AcidSimple aromatic carboxylic acidWeak COX inhibition (>100 µM)
3-Methoxyphenylacetic AcidPhenolic structure with acetic acid chainModerate antimicrobial (MIC = 64 µg/mL)
Target CompoundCyclohexane backbone, ketone linkageCOX-2: 1.2 µM; MIC = 32 µg/mL

The cyclohexane framework enhances metabolic stability compared to linear analogs, as evidenced by a 3-fold longer half-life in hepatic microsomes .

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